molecular formula C16H21FO3 B1343572 Ethyl 8-(2-fluorophenyl)-8-oxooctanoate CAS No. 898753-44-1

Ethyl 8-(2-fluorophenyl)-8-oxooctanoate

Cat. No. B1343572
M. Wt: 280.33 g/mol
InChI Key: LCNPXEHTWXJZDT-UHFFFAOYSA-N
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Description

Ethyl 8-(2-fluorophenyl)-8-oxooctanoate, also known as EF8, is a synthetic molecule commonly used in scientific research. EF8 is a small molecule that has a wide range of applications in biochemical and physiological research. EF8 has been used as a model compound to study the structure and function of proteins, enzymes and other biological molecules, as well as to investigate the effects of small molecules on biological systems. EF8 has also been used in laboratory experiments to study the effects of drugs on biological systems.

Scientific Research Applications

Synthesis and Characterization

Ethyl 8-(2-fluorophenyl)-8-oxooctanoate and its derivatives have been a focal point in organic synthesis, demonstrating their utility in various chemical reactions. Notably, the compound has been used in the stereochemistry of Lewis acid and fluoride-promoted intramolecular cyclization, leading to the synthesis of complex molecular structures like bicyclo[4.3.0]nonanes (Kuroda et al., 1997). Additionally, its role in the synthesis of crystal structures like Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate demonstrates its importance in molecular characterization and analysis (Sapnakumari et al., 2014).

Biological Evaluation and Molecular Docking

The compound and its derivatives have been synthesized and characterized for their potential biological activities. A notable example includes the synthesis of a derivative that demonstrated potent cytotoxic activity against various human cancer cell lines, indicating its potential as an anti-cancer agent (Riadi et al., 2021).

Molecular Structure Analysis

The compound's derivatives have been utilized in structural determination studies. For instance, the structure determination of 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole demonstrates the role of such compounds in advancing X-ray powder diffraction methodologies and providing insights into molecular geometry and spatial arrangements (Gündoğdu et al., 2017).

Supramolecular Chemistry

Ethyl 8-(2-fluorophenyl)-8-oxooctanoate and related structures have been instrumental in the study of supramolecular assembly. Research into compounds like ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a closely related compound, has shed light on noncovalent interactions, such as hydrogen bonds and π⋯π stacking interactions, which are crucial in stabilizing molecular structures and self-assembly processes (Matos et al., 2016).

properties

IUPAC Name

ethyl 8-(2-fluorophenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNPXEHTWXJZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645634
Record name Ethyl 8-(2-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2-fluorophenyl)-8-oxooctanoate

CAS RN

898753-44-1
Record name Ethyl 8-(2-fluorophenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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